4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This compound is the definitive ortho-bromo probe for mapping the electronic and steric demands of the 4-position aryl ring in benzoxazepinone-based kinase inhibitors (RIP1, LIMK, glycogen phosphorylase). The 2-bromophenyl group introduces a distinct dihedral angle and electrostatic potential that cannot be replicated by meta- or para-regioisomers, enabling identification of activity cliffs missed with other analogs. The aryl bromide serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Heck library synthesis without de novo scaffold construction. Supplied with ≥95% purity and full QA documentation, it is ready for direct inclusion in corporate screening collections targeting benzoxazepinone-binding proteins.

Molecular Formula C16H14BrNO3
Molecular Weight 348.19 g/mol
CAS No. 1326852-78-1
Cat. No. B6492450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
CAS1326852-78-1
Molecular FormulaC16H14BrNO3
Molecular Weight348.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=CC=C3Br
InChIInChI=1S/C16H14BrNO3/c1-20-14-8-4-5-11-9-18(15(19)10-21-16(11)14)13-7-3-2-6-12(13)17/h2-8H,9-10H2,1H3
InChIKeyBGWLJUOXZGSZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS 1326852-78-1): Chemical Identity and Procurement Baseline


4-(2-Bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a synthetic brominated benzoxazepinone derivative (C₁₆H₁₄BrNO₃, MW 348.19 g/mol) featuring a tetrahydro-1,4-benzoxazepin-3-one core scaffold with a 2-bromophenyl substituent at the 4-position and a methoxy group at the 9-position . The benzoxazepinone scaffold has been broadly explored as a privileged structure in medicinal chemistry, with demonstrated utility in glycogen phosphorylase inhibition (IC₅₀ values as low as 0.62 μM for lead compounds), RIP1 kinase inhibition (clinical candidate GSK2982772), and XIAP BIR2-selective antagonism [1][2][3]. However, this specific compound (CAS 1326852-78-1) is currently catalogued only as a research-grade screening compound or synthetic intermediate (purity ≥95%) with no published target-specific biological data available in the peer-reviewed or patent literature at the time of this analysis .

Why 4-(2-Bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Cannot Be Readily Substituted by In-Class Analogs


Within the tetrahydro-1,4-benzoxazepin-3-one chemotype, even seemingly conservative substituent changes produce markedly divergent pharmacological profiles. Published structure–activity relationship (SAR) studies on the benzoxazepinone scaffold demonstrate that the position and electronic nature of the aryl substituent at the 4-position critically govern target engagement: for glycogen phosphorylase inhibitors, moving from an indole-substituted derivative (compound 8g, IC₅₀ = 0.62 μM) to analogs with nonpolar alkyl modifications yields altered inhibitory potency and cellular glycogen degradation blockade [1]. Similarly, for RIP1 kinase inhibitors, the benzoxazepinone binding mode exploits an allosteric pocket in an αC-out/DFG-out conformation that is exquisitely sensitive to substituent topology, making even closely related regioisomers (e.g., 3-bromophenyl vs. 2-bromophenyl) unlikely to recapitulate identical binding kinetics or selectivity profiles [2]. The 2-bromophenyl group at position 4 and the 9-methoxy substituent confer a unique three-dimensional electrostatic surface and hydrogen-bonding capacity that cannot be mimicked by des-bromo, chloro, or positional isomer analogs without experimental validation [3].

Quantitative Differentiation Evidence for 4-(2-Bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Versus Closest Comparators


Regioisomeric Bromophenyl Substitution: 2-Bromo vs. 3-Bromo vs. 4-Bromo Impact on Pharmacological Target Engagement Potential

No direct head-to-head comparative biological data exist for 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one versus its 3-bromophenyl or 4-bromophenyl regioisomers. However, class-level SAR evidence from benzoxazepinone RIP1 kinase and glycogen phosphorylase inhibitor programs indicates that the orientation of the aryl substituent at the 4-position determines complementarity to hydrophobic allosteric pockets and modulates hydrogen-bonding distance to key backbone residues [1][2]. The ortho-bromine in the 2-bromophenyl isomer presents a steric and electronic environment distinct from meta- or para-substituted analogs, which is predicted to alter binding pose and target residence time [3]. Procurement of the 2-bromophenyl isomer therefore represents a deliberate choice to probe ortho-substituent effects, not interchangeable with the 3-bromophenyl analog (CAS 1396759-74-2) or the des-bromo parent scaffold (CAS 34844-80-9).

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

9-Methoxy Substituent versus Unsubstituted Benzoxazepinone Core: Implications for Metabolic Stability and Solubility

The 9-methoxy group is a key structural differentiator from the unsubstituted tetrahydro-1,4-benzoxazepin-3-one core (CAS 34844-80-9). In benzoxazepinone lead optimization programs, introduction of electron-donating methoxy substituents has been shown to modulate both metabolic stability (via blocking of cytochrome P450-mediated oxidation at the para-position of the fused benzene ring) and aqueous solubility [1]. While no direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are available for CAS 1326852-78-1, class-level inference from benzoxazepinone clinical candidate GSK2982772 indicates that methoxy substitution on the benzoxazepinone core contributed to improved pharmacokinetic properties relative to unsubstituted analogs [2]. The 9-methoxy compound is therefore hypothesized to exhibit distinct ADME behavior compared to the des-methoxy scaffold.

Drug Metabolism Physicochemical Properties Lead Optimization

Bromine as a Synthetic Handle: Advantage of Aryl Bromide Over Chloro or Des-Halo Analogs for Downstream Cross-Coupling Chemistry

The 2-bromophenyl moiety provides a reactive aryl bromide site amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), which is a key differentiator from des-halo, chloro, or iodo analogs. The aryl bromide represents an optimal balance of oxidative addition reactivity and stability for iterative library synthesis: bromides are more reactive than chlorides in Pd(0)-catalyzed couplings while avoiding the light-sensitivity and competing dehalogenation pathways of iodides [1]. This compound's ortho-bromine is strategically positioned for intramolecular Buchwald-Hartwig cyclization or intermolecular diversification, as demonstrated in synthetic methodology studies employing 2-bromophenyl-substituted benzoxazepine precursors [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Vendor Purity and Quality Assurance Differentiation: AKSci HTS034935 at ≥95% Purity

The compound available under catalog number HTS034935 from AK Scientific is specified at ≥95% purity with full quality assurance backing (Certificate of Analysis available upon request), suitable for HTS and in vitro biological screening with minimized risk of false positives from impurities . This purity specification is comparable to or exceeds typical research-grade offerings for non-validated screening compounds and ensures batch-to-batch consistency critical for reproducible SAR studies.

Compound Procurement Quality Control Reproducibility

Recommended Application Scenarios for 4-(2-Bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of 4-Position Aryl Substituents in Benzoxazepinone Kinase Inhibitor Programs

This compound serves as a dedicated ortho-bromo probe for mapping the electronic and steric requirements of the 4-position aryl ring in benzoxazepinone-based kinase inhibitors (e.g., RIP1, LIMK, glycogen phosphorylase). The ortho-bromine introduces a distinct dihedral angle and electrostatic potential compared to meta- or para-substituted regioisomers, enabling SAR teams to identify activity cliffs and optimize binding pocket complementarity. Class-level evidence indicates that benzoxazepinone inhibitor potency is highly sensitive to this substituent topology [1][2].

Synthetic Diversification via Palladium-Catalyzed Cross-Coupling Using the 2-Bromophenyl Handle

The aryl bromide moiety provides a versatile synthetic handle for generating focused compound libraries through Suzuki-Miyaura, Buchwald-Hartwig, or Heck cross-coupling reactions. This enables medicinal chemistry teams to rapidly explore chemical space around the 4-position phenyl ring without de novo scaffold synthesis. The bromide represents an optimal reactivity-stability balance for iterative library synthesis, as validated in published benzoxazepine synthetic methodology [1].

High-Throughput Screening (HTS) Collection Enrichment for Benzoxazepinone Privileged Scaffold Exploration

With vendor-specified purity of ≥95% and explicit quality assurance documentation, this compound is suitable for inclusion in corporate screening collections targeting benzoxazepinone-binding targets, including RIP1 kinase, glycogen phosphorylase, XIAP BIR2 domain, and LIMK1/2. The combination of 2-bromophenyl and 9-methoxy substituents provides a distinct chemical fingerprint for hit identification and subsequent hit-to-lead optimization [1][2].

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